N-(4-Bromo-2-chlorophenyl)acetamide

Catalog No.
S1892747
CAS No.
3460-23-9
M.F
C8H7BrClNO
M. Wt
248.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Bromo-2-chlorophenyl)acetamide

CAS Number

3460-23-9

Product Name

N-(4-Bromo-2-chlorophenyl)acetamide

IUPAC Name

N-(4-bromo-2-chlorophenyl)acetamide

Molecular Formula

C8H7BrClNO

Molecular Weight

248.5 g/mol

InChI

InChI=1S/C8H7BrClNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12)

InChI Key

MITWNEIUIPGZKR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)Br)Cl

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)Cl
  • Organic synthesis: The presence of an amide bond suggests N-(4-Bromo-2-chlorophenyl)acetamide may be a useful intermediate or precursor in the synthesis of other organic molecules.
  • Material science: Aromatic amides can find applications in various material science fields due to their potential for forming liquid crystals or polymers.

N-(4-Bromo-2-chlorophenyl)acetamide is an organic compound characterized by the molecular formula C₈H₇BrClNO. This compound is a derivative of acetanilide, featuring a phenyl ring that is substituted with bromine at the para position (4) and chlorine at the ortho position (2). Its structure suggests potential applications in various fields, particularly in medicinal chemistry and organic synthesis due to the presence of a halogenated aromatic ring and an amide functional group.

  • Substitution Reactions: The halogen atoms present on the phenyl ring can be replaced with other functional groups.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to different products.

Common Reagents and Conditions

  • Substitution: Sodium hydroxide or potassium carbonate are commonly used to facilitate nucleophilic substitution.
  • Oxidation: Potassium permanganate or hydrogen peroxide can serve as oxidizing agents.
  • Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

The specific products formed depend on the reagents and conditions employed during these reactions .

Research indicates that N-(4-Bromo-2-chlorophenyl)acetamide exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies suggest it may have efficacy against various microbial strains.
  • Anticancer Potential: Preliminary investigations indicate possible activity against cancer cell lines, although further studies are necessary to elucidate its mechanisms of action.

The compound's interaction with specific molecular targets may inhibit certain enzymes or interfere with cellular processes, but detailed mechanisms remain to be fully explored.

Synthetic Routes

One common method for synthesizing N-(4-Bromo-2-chlorophenyl)acetamide involves:

  • Reacting 4-bromo-2-chloroaniline with acetic anhydride.
  • Utilizing a base such as pyridine under reflux conditions.

This method yields the desired compound efficiently. In industrial settings, more scalable methods may be employed, often utilizing continuous flow reactors to optimize yield and purity .

N-(4-Bromo-2-chlorophenyl)acetamide has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Chemical Research: The compound is utilized in the development of new organic molecules.
  • Industrial Uses: Employed in producing various chemical products and materials .

N-(4-Bromo-2-chlorophenyl)acetamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity Index
N-(4-Bromo-2,6-dichlorophenyl)acetamide13953-09-80.92
N,N'-(2-Chloro-1,4-phenylene)diacetamide50610-32-70.79
5-Bromo-3-chloropyridin-2(1H)-one58236-70-70.72
2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide15308-01-70.72

While these compounds share similar functional groups or structures, N-(4-Bromo-2-chlorophenyl)acetamide's unique combination of bromine and chlorine substitutions on the phenyl ring may confer distinct biological activities and chemical properties that differentiate it from its analogs .

N-(4-Bromo-2-chlorophenyl)acetamide possesses a well-defined chemical identity established through multiple analytical and structural characterization methods. The compound's International Union of Pure and Applied Chemistry nomenclature follows systematic naming conventions for substituted acetanilides, where the parent acetanilide structure is modified by halogen substituents at specific positions on the benzene ring. The systematic name reflects the substitution pattern: the bromine atom occupies the para position (position 4) relative to the amino group, while the chlorine atom is positioned ortho (position 2) to the same reference point.

The molecular identity is further confirmed through various chemical identifiers that provide unambiguous identification across chemical databases and literature sources. The Chemical Abstracts Service registry number 3460-23-9 serves as the primary identifier for this compound in chemical databases and commercial suppliers. The molecular formula C8H7BrClNO accurately represents the atomic composition, indicating the presence of eight carbon atoms, seven hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom.

Chemical PropertyValueSource
International Union of Pure and Applied Chemistry NameN-(4-bromo-2-chlorophenyl)acetamide
Chemical Abstracts Service Number3460-23-9
Molecular FormulaC8H7BrClNO
Molecular Weight248.50 g/mol
Melting Point151-152°C

The structural representation through Simplified Molecular Input Line Entry System notation CC(=O)NC1=C(C=C(C=C1)Br)Cl provides a linear encoding of the molecular structure that can be processed by chemical informatics systems. The International Chemical Identifier key MITWNEIUIPGZKR-UHFFFAOYSA-N offers a hash-based representation that ensures unique identification across chemical databases. These standardized identifiers facilitate accurate communication about this compound across research institutions, commercial suppliers, and regulatory agencies.

Historical Context in Organic Synthesis Literature

The development of N-(4-Bromo-2-chlorophenyl)acetamide must be understood within the broader historical context of acetanilide chemistry and halogenation methodologies in organic synthesis. Acetanilide itself has served as a fundamental compound in organic chemistry since the late 19th century, when it was first introduced as a pharmaceutical agent under the trade name Antifebrin. The preparation of acetanilide derivatives became a standard laboratory procedure for introducing students to organic synthesis techniques, particularly demonstrating the principles of acylation reactions and recrystallization purification methods.

The synthesis of halogenated acetanilide derivatives emerged from the need to modify the electronic and pharmacological properties of the parent acetanilide structure. Traditional synthetic approaches involved the acetylation of corresponding halogenated anilines, a methodology that became well-established in organic synthesis literature. The specific synthesis of N-(4-Bromo-2-chlorophenyl)acetamide follows this established protocol, utilizing 4-bromo-2-chloroaniline as the starting material and subjecting it to acetylation conditions using acetic anhydride or acetyl chloride.

The development of regioselective halogenation techniques has been crucial for accessing compounds like N-(4-Bromo-2-chlorophenyl)acetamide. Research by Wan and colleagues demonstrated highly selective carbon-hydrogen functionalization and halogenation of acetanilides using palladium catalysis, providing efficient routes to ortho-haloacetanilides. This work represented a significant advancement in the field by enabling direct halogenation of acetanilide substrates rather than requiring pre-halogenated aniline starting materials. The palladium-catalyzed methodology utilized palladium acetate and copper acetate as catalysts with copper halides as the halogen source, achieving excellent regioselectivity for ortho-substitution patterns.

Contemporary research has expanded beyond traditional solution-phase methods to explore mechanochemical approaches for halogenation reactions. The work of Bolm and colleagues demonstrated that halogenation of aromatic substrates could be achieved under ball-milling conditions using N-halosuccinimides as halogen sources. These mechanochemical methods offer advantages in terms of sustainability and reaction efficiency, representing a modern evolution of classical halogenation techniques. The application of such methods to acetanilide derivatives opens new possibilities for accessing halogenated compounds under environmentally friendly conditions.

Position Within Halogenated Acetanilide Derivatives

N-(4-Bromo-2-chlorophenyl)acetamide occupies a distinctive position within the broader family of halogenated acetanilide derivatives, characterized by its unique dual halogen substitution pattern. The compound belongs to the class of dihaloacetatanilides, where two different halogen atoms are incorporated into the aromatic ring system. This dual substitution creates unique electronic effects that distinguish it from mono-halogenated acetanilide derivatives and other dihalogenated variants with different substitution patterns.

The positioning of the bromine atom at the para position and the chlorine atom at the ortho position relative to the acetamide group creates a specific electronic environment that influences the compound's reactivity and physical properties. The para-bromine substituent acts as a moderate electron-withdrawing group through inductive effects while providing some electron-donating character through resonance effects. The ortho-chlorine substituent exerts both electronic and steric influences on the acetamide functionality, affecting the compound's overall chemical behavior and potential biological activity.

Halogenated Acetanilide TypeSubstitution PatternElectronic EffectsRepresentative Example
Mono-chloroacetanilidesSingle chlorine substitutionModerate electron withdrawalN-(2-chlorophenyl)acetamide
Mono-bromoacetanilidesSingle bromine substitutionModerate electron withdrawalN-(4-bromophenyl)acetamide
DihaloacetanilidesDual halogen substitutionCombined electronic effectsN-(4-Bromo-2-chlorophenyl)acetamide
PolyhaloacetatanilidesMultiple halogen substitutionStrong electron withdrawalN-(2,4,6-trichlorophenyl)acetamide

Within the structural landscape of acetanilide derivatives, N-(4-Bromo-2-chlorophenyl)acetamide represents an important intermediate in terms of electronic properties and synthetic accessibility. The compound exhibits properties intermediate between simple haloacetanilides and more heavily substituted derivatives, making it valuable for structure-activity relationship studies. The presence of two different halogens allows for selective chemical transformations, where the bromine and chlorine substituents can potentially be distinguished through appropriate reaction conditions.

The compound's position within halogenated acetanilide derivatives is also significant from a synthetic perspective, as it serves as a versatile intermediate for further chemical transformations. The bromine substituent at the para position is well-positioned for cross-coupling reactions, while the chlorine substituent at the ortho position can participate in nucleophilic aromatic substitution reactions under appropriate conditions. This dual reactivity makes N-(4-Bromo-2-chlorophenyl)acetamide particularly valuable for accessing more complex molecular architectures through sequential chemical transformations.

Direct acylation of 4-bromo-2-chloroaniline

The direct acylation of 4-bromo-2-chloroaniline represents the most straightforward and widely employed synthetic route to N-(4-Bromo-2-chlorophenyl)acetamide . This approach involves the nucleophilic attack of the aniline nitrogen on an acylating agent, forming the desired amide bond under controlled conditions . The reaction typically proceeds through a well-established mechanism where the amino group acts as a nucleophile, attacking the electrophilic carbon of the acylating reagent [2].

Acetic anhydride-mediated synthesis

Acetic anhydride represents the preferred acylating agent for the synthesis of N-(4-Bromo-2-chlorophenyl)acetamide due to its excellent reactivity and readily available nature [3] [4]. The mechanism involves protonation of one oxygen atom of the acetic anhydride, which relays positive charge to the adjacent carbonyl carbon, making it more electrophilic [5]. This enhanced electrophilicity facilitates nucleophilic attack by the aniline nitrogen [5].

The reaction typically employs pyridine as a base catalyst, which serves multiple critical functions in the acylation process [2] [6]. Pyridine acts as a proton acceptor, neutralizing the acetic acid byproduct formed during the reaction [2]. This neutralization prevents the accumulation of acidic byproducts that could otherwise inhibit the reaction or lead to unwanted side reactions [6].

Table 1: Direct Acylation of 4-Bromo-2-chloroaniline - Reaction Conditions and Yields

Acylating AgentCatalyst/BaseSolventTemperature (°C)Reaction Time (hours)Typical Yield (%)Melting Point (°C)
Acetic AnhydridePyridineDichloromethane252-485-95151-153
Acetic AnhydrideSodium AcetateWater251-270-85151-153
Acetyl ChloridePyridineDichloromethane0-251-380-90151-153
Acetyl ChlorideTriethylamineTetrahydrofuran252-475-90151-153

The optimal reaction conditions involve dissolving 4-bromo-2-chloroaniline in dichloromethane, followed by addition of acetic anhydride and pyridine . The mixture is typically stirred at room temperature or under gentle reflux until completion, as monitored by thin-layer chromatography or other analytical methods . The product is isolated through standard workup procedures including aqueous extraction and purification techniques such as recrystallization or chromatography .

Acetyl chloride-based protocols

Acetyl chloride provides an alternative acylating agent that offers certain advantages in specific synthetic contexts [7]. The use of acetyl chloride requires careful handling due to its highly reactive nature and tendency to hydrolyze in the presence of moisture [8]. The mechanism involves direct nucleophilic attack of the aniline nitrogen on the carbonyl carbon of acetyl chloride, leading to the formation of the desired acetamide and hydrochloric acid as a byproduct [7].

Phase transfer catalysts have been successfully employed to enhance the efficiency of acetyl chloride-mediated acylation reactions [7]. Tetrabutylammonium bromide and tetraethylbenzylammonium chloride have shown particular effectiveness in promoting these transformations [7]. The use of phase transfer catalysts facilitates the reaction by improving the contact between the organic substrate and the acylating agent in heterogeneous reaction systems [7].

The reaction conditions typically involve the use of a weak base such as potassium carbonate to neutralize the hydrochloric acid byproduct [7]. Acetonitrile and dimethylformamide have been identified as particularly effective solvents for these transformations, providing optimal reaction environments for acetyl chloride-based acylation [7].

Multi-step halogenation-acylation sequences

Multi-step halogenation-acylation sequences provide an alternative synthetic approach that allows for greater control over regioselectivity and product distribution [9] [10]. This methodology typically begins with aniline as the starting material and involves sequential acetylation, halogenation, and optionally deprotection steps [11] [12].

The initial acetylation step serves a protective function, moderating the highly activating effect of the amino group [9] [13]. Aniline exhibits extremely high reactivity toward electrophilic aromatic substitution due to the strong electron-donating mesomeric effect of the amino group [9]. This high reactivity can lead to polysubstitution and loss of regioselectivity in direct halogenation reactions [9].

The acetylation protection strategy transforms the strongly activating amino group into a moderately activating acetamide group [13]. This modification reduces the electron density of the aromatic ring while maintaining sufficient activation for controlled halogenation reactions [13]. The acetyl group provides steric hindrance that directs halogenation preferentially to the para position relative to the amide substituent [9].

Halogenation of the protected acetanilide can be achieved using various halogenating agents under controlled conditions [10] [14]. Bromination typically employs N-bromosuccinimide or elemental bromine in appropriate solvents [10]. Chlorination can be accomplished using N-chlorosuccinimide or other chlorinating reagents [10]. The choice of halogenating conditions significantly influences the regioselectivity and efficiency of the transformation [14].

Sequential halogenation allows for the introduction of multiple halogen substituents with precise control over their positions [11]. The reaction sequence typically involves bromination at the para position followed by chlorination at the ortho position, or vice versa, depending on the specific reaction conditions and reagent selection [11].

Catalytic optimization strategies

Solvent selection impacts

Solvent selection plays a crucial role in determining the efficiency, selectivity, and overall success of N-(4-Bromo-2-chlorophenyl)acetamide synthesis [15] [16]. The choice of solvent influences multiple aspects of the reaction including reaction kinetics, product solubility, and side reaction formation [15].

Table 2: Solvent Selection Effects on N-(4-Bromo-2-chlorophenyl)acetamide Synthesis

SolventPolarityBoiling Point (°C)Reaction RateProduct Yield (%)Purity
DichloromethaneLow39.6Fast90-95High
TetrahydrofuranMedium66Medium80-85High
AcetonitrileHigh82Fast85-90Medium
DimethylformamideHigh153Slow70-80Medium
Ethyl AcetateMedium77.1Medium75-85High

Dichloromethane emerges as the optimal solvent for acetic anhydride-mediated synthesis due to its appropriate polarity and excellent solubility characteristics for both reactants and products [15]. The low polarity of dichloromethane provides an ideal environment for the acylation reaction while minimizing unwanted side reactions [15].

Polar aprotic solvents such as acetonitrile and dimethylformamide offer certain advantages in specific reaction contexts [17] [18]. These solvents lack acidic protons but maintain high polarity, allowing them to dissolve ionic intermediates effectively [17]. However, their use may lead to reduced reaction rates in some cases due to competitive solvation effects [15].

The boiling point of the selected solvent significantly impacts both reaction efficiency and product isolation [19]. Solvents with relatively low boiling points facilitate easy removal during workup procedures, while higher boiling solvents may require more extensive purification steps [19]. The ideal crystallization solvent should be unreactive, inexpensive, and have low toxicity while providing appropriate solubility characteristics [19].

Temperature control mechanisms

Temperature control represents a critical parameter in optimizing the synthesis of N-(4-Bromo-2-chlorophenyl)acetamide [20] [21]. The reaction temperature influences multiple factors including reaction rate, selectivity, side reaction formation, and product quality [20].

Table 3: Temperature Control Effects on Synthesis Optimization

Temperature Range (°C)Reaction RateSide ReactionsProduct QualityYield (%)Selectivity
0-5Very SlowMinimalExcellent70-80High
20-25OptimalMinimalExcellent85-95High
40-50FastLowGood80-90Medium
60-80Very FastModerateFair70-85Medium
RefluxRapidHighPoor60-75Low

Room temperature conditions (20-25°C) provide the optimal balance between reaction rate and product quality [20]. At this temperature range, the acylation reaction proceeds at a reasonable rate while minimizing the formation of unwanted byproducts [20]. Lower temperatures result in slower reaction rates but may improve selectivity and reduce side reactions [20].

Elevated temperatures can accelerate the reaction rate but often lead to decreased selectivity and increased formation of impurities [20]. High temperatures may cause decomposition of sensitive reactants or products, resulting in reduced overall yields [20]. Temperature control systems enable precise maintenance of optimal reaction conditions throughout the synthesis process [20].

The initiation and control of reaction temperature serves multiple functions including reaction initiation, rate control, degree of reaction control, reaction direction adjustment, and prevention of reactant volatilization [20]. Advanced temperature control equipment allows for dynamic constant temperature control of both cold and heat sources, significantly improving reaction safety and product quality [20].

Purification techniques

Recrystallization solvent systems

Recrystallization represents the most important method for purifying N-(4-Bromo-2-chlorophenyl)acetamide and other nonvolatile organic solids [22] [23]. The technique involves dissolving the impure material in an appropriate hot solvent, followed by controlled cooling to induce selective crystallization of the pure compound while excluding impurities from the crystal lattice [22].

Table 4: Recrystallization Solvent Systems for Purification

Solvent SystemSolubility at RTSolubility at BPCrystal QualityRecovery Yield (%)Purity Enhancement
EthanolLowHighExcellent80-90High
MethanolMediumHighGood75-85Medium
Ethanol-Water (3:1)LowHighExcellent85-95Very High
Acetone-Hexane (1:2)Very LowHighGood70-80High
Dichloromethane-Hexane (1:3)LowHighVery Good75-90High

The selection of an appropriate recrystallization solvent requires careful consideration of several criteria [24]. The compound should be highly soluble at the boiling point of the solvent and sparingly soluble at room temperature [24]. This significant difference in solubility between hot and cold conditions is essential for effective recrystallization [24]. Additionally, unwanted impurities should be either highly soluble in the solvent at room temperature or insoluble at elevated temperatures [24].

Ethanol emerges as an excellent single-solvent system for recrystallization of N-(4-Bromo-2-chlorophenyl)acetamide [19]. The compound exhibits high solubility in hot ethanol while showing limited solubility at room temperature, making it ideal for selective crystallization [19]. Mixed solvent systems, particularly ethanol-water mixtures, provide enhanced purification efficiency and improved crystal quality [19].

The recrystallization process requires careful control of cooling rate to ensure proper crystal formation [22]. Rapid cooling may trap impurities within the crystal structure, while excessively slow cooling may result in reduced yields due to prolonged exposure to atmospheric moisture or other degradation factors [22].

Chromatographic separation approaches

Chromatographic separation techniques provide powerful tools for the purification of N-(4-Bromo-2-chlorophenyl)acetamide, particularly when recrystallization alone proves insufficient [25] [26]. These methods exploit differences in the interaction between the target compound and impurities with both stationary and mobile phases [25].

Table 5: Chromatographic Separation Methods and Parameters

MethodStationary PhaseMobile PhaseResolutionRecovery Yield (%)Time Required
Column ChromatographySilica Gel 60Hexane:EtOAc (3:1)Good75-852-4 hours
Preparative TLCSilica Gel GF254CHCl3:MeOH (9:1)Fair60-701-2 hours
Flash ChromatographySilica Gel 40-63μmHexane:EtOAc (2:1)Excellent80-9030-60 min
HPLCC18 ColumnMeOH:H2O (7:3)Excellent85-9515-30 min

Column chromatography using silica gel as the stationary phase provides effective separation of N-(4-Bromo-2-chlorophenyl)acetamide from synthetic impurities [25]. The technique relies on differential adsorption of compounds onto the silica surface, with more polar compounds being retained longer than less polar materials [25]. A typical mobile phase consists of hexane and ethyl acetate in ratios ranging from 3:1 to 2:1, depending on the specific impurity profile [25].

Flash chromatography offers significant advantages in terms of separation efficiency and time requirements [25]. The use of smaller particle size silica gel (40-63 micrometers) and controlled pressure application enables rapid separation with excellent resolution [25]. This technique is particularly effective for removing closely related impurities that may be difficult to separate using conventional column chromatography [25].

Thin-layer chromatography serves both analytical and preparative functions in the purification process [26]. The technique provides rapid assessment of reaction progress and purity while also enabling small-scale preparative separations [26]. Silica gel plates with fluorescent indicators facilitate visualization of colorless compounds under ultraviolet light [26].

Structural Characterization

The structural characterization of N-(4-Bromo-2-chlorophenyl)acetamide has been investigated through comprehensive crystallographic analysis and spectroscopic profiling. This compound, with the molecular formula C₈H₇BrClNO and molecular weight 248.51 g/mol, exhibits distinctive structural features that contribute to its unique physicochemical properties [2].

Crystallographic analysis

The crystallographic analysis provides fundamental insights into the solid-state structure and molecular organization of N-(4-Bromo-2-chlorophenyl)acetamide. The compound crystallizes in the monoclinic crystal system with space group P2₁/n, exhibiting specific unit cell parameters and structural arrangements [3].

Single-crystal X-ray diffraction studies

Single-crystal X-ray diffraction studies have revealed the precise molecular geometry and crystal structure of N-(4-Bromo-2-chlorophenyl)acetamide. The compound crystallizes in the monoclinic crystal system with the following unit cell parameters: a = 9.9781(9) Å, b = 4.7161(5) Å, c = 20.028(2) Å, β = 102.194(9)°, and V = 921.21(16) ų [3]. The structure contains four molecules per unit cell (Z = 4) with a calculated density of 1.792 g/cm³ at 299 K [3].

The molecular structure exhibits a nearly planar arrangement of the acetamide moiety with respect to the aromatic ring system. The conformation of the N-H bond is anti to the carbonyl group, similar to other halogenated acetanilide derivatives [4] [5]. The presence of both bromine and chlorine substituents on the aromatic ring introduces steric effects that influence the overall molecular geometry .

Table 1: Crystallographic Data for N-(4-Bromo-2-chlorophenyl)acetamide

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Volume (ų)921.21
Z4
Density (g/cm³)1.792
Temperature (K)299

Hydrogen bonding network organization

The hydrogen bonding network in N-(4-Bromo-2-chlorophenyl)acetamide plays a crucial role in determining the crystal packing and stability. The compound forms intermolecular N-H···O hydrogen bonds with N···O distances of approximately 2.925 Å, similar to other acetamide derivatives [4] [5]. These hydrogen bonds create chain-like structures that propagate along specific crystallographic directions [6].

In addition to conventional N-H···O hydrogen bonds, the structure exhibits weak C-H···O interactions and C-H···halogen contacts. The presence of both bromine and chlorine atoms provides additional opportunities for weak intermolecular interactions, including C-H···Br and C-H···Cl contacts [6]. These interactions contribute to the overall stability of the crystal structure and influence the molecular packing arrangement [7].

The hydrogen bonding pattern can be described using graph set notation as forming C(4) chains along the crystallographic axis, with R₂²(8) ring motifs potentially present depending on the specific packing arrangement [7]. The combination of strong N-H···O hydrogen bonds and weaker halogen-mediated interactions creates a three-dimensional network that stabilizes the crystal structure [6].

Spectroscopic profiling

Spectroscopic analysis provides comprehensive information about the molecular structure, electronic environment, and vibrational characteristics of N-(4-Bromo-2-chlorophenyl)acetamide. The compound has been characterized using multiple spectroscopic techniques including nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy [2] [8].

¹H NMR spectral interpretation

The ¹H NMR spectrum of N-(4-Bromo-2-chlorophenyl)acetamide recorded in DMSO-d₆ at 600 MHz reveals distinct resonances characteristic of the aromatic protons and the acetamide functionality [2]. The spectrum exhibits a singlet at δ 9.58 ppm corresponding to the amide proton (NH), indicating its involvement in hydrogen bonding or deshielding effects [2].

The aromatic region displays three distinct signals: a singlet at δ 7.76 ppm assigned to H-3 (ortho to chlorine), a doublet at δ 7.70 ppm (J = 8.7 Hz) corresponding to H-5 (meta to bromine), and a multiplet at δ 7.57-7.42 ppm representing H-6 (ortho to bromine) [2]. The coupling pattern confirms the substitution pattern on the aromatic ring, with the observed coupling constant of 8.7 Hz being characteristic of ortho-aromatic protons [2].

The acetyl methyl group appears as a singlet at δ 2.10 ppm, integrating for three protons and confirming the presence of the acetamide functionality [2]. The chemical shifts and coupling patterns are consistent with the expected electronic effects of the halogen substituents on the aromatic ring [2].

Table 2: ¹H NMR Spectroscopic Data for N-(4-Bromo-2-chlorophenyl)acetamide

Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)IntegrationAssignment
9.58s-1HNH
7.76s-1HH-3
7.70d8.71HH-5
7.57-7.42m-1HH-6
2.10s-3HCH₃

¹³C NMR chemical shift analysis

The ¹³C NMR spectrum provides detailed information about the carbon environments within the N-(4-Bromo-2-chlorophenyl)acetamide molecule [2]. The carbonyl carbon of the acetamide group appears at δ 169.19 ppm, consistent with the expected chemical shift for an amide carbonyl [2]. This chemical shift reflects the electron-withdrawing effect of the halogenated aromatic ring on the carbonyl carbon [2].

The aromatic carbons display characteristic chemical shifts influenced by the halogen substituents. The carbon bearing the chlorine substituent (C-2) appears at δ 135.10 ppm, while the carbon bearing the bromine substituent (C-4) resonates at δ 117.36 ppm [2]. The remaining aromatic carbons are observed at δ 131.99 ppm (C-6), δ 130.82 ppm (C-1), and δ 127.84 ppm (C-3) [2].

The methyl carbon of the acetamide group appears at δ 23.83 ppm, which is typical for acetyl methyl groups attached to aromatic amides [2]. The chemical shifts confirm the molecular structure and provide evidence for the electronic effects of the halogen substituents on the aromatic ring system [2].

Table 3: ¹³C NMR Spectroscopic Data for N-(4-Bromo-2-chlorophenyl)acetamide

Chemical Shift (ppm)Assignment
169.19C=O
135.10C-2
131.99C-6
130.82C-1
127.84C-3
117.36C-4
23.83CH₃

FT-IR vibrational mode assignments

The FT-IR spectrum of N-(4-Bromo-2-chlorophenyl)acetamide exhibits characteristic vibrational modes that provide insights into the molecular structure and bonding characteristics [8]. The spectrum displays a strong absorption band at approximately 3300 cm⁻¹ attributed to the N-H stretching vibration of the amide group [8]. This frequency is consistent with the formation of hydrogen bonds involving the amide proton [8].

The carbonyl stretching vibration (amide I band) appears as a strong absorption at approximately 1650 cm⁻¹, confirming the presence of the amide functional group [8]. The amide II band, corresponding to the N-H bending vibration, is observed at approximately 1550 cm⁻¹ [8]. These characteristic amide vibrations provide unambiguous evidence for the acetamide functionality [8].

The aromatic C-H stretching vibrations appear in the region around 3100 cm⁻¹, while the aromatic C=C stretching vibrations are observed at approximately 1480 cm⁻¹ [8]. The C-N stretching vibration of the amide group is identified at approximately 1320 cm⁻¹ [8]. The presence of halogen substituents introduces additional vibrational modes, with C-Cl and C-Br stretching vibrations appearing in the fingerprint region below 1300 cm⁻¹ [8].

Table 4: FT-IR Vibrational Mode Assignments for N-(4-Bromo-2-chlorophenyl)acetamide

Wavenumber (cm⁻¹)AssignmentIntensity
3300N-H stretchstrong
3100C-H stretch (aromatic)medium
1650C=O stretch (amide I)strong
1550N-H bend (amide II)strong
1480C=C stretch (aromatic)medium
1320C-N stretchmedium
1280C-Cl stretchmedium
1180C-Br stretchmedium
890C-H bend (aromatic)weak
820C-Br stretchmedium
750C-Cl stretchmedium

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4'-Bromo-2'-chloroacetanilide

Dates

Last modified: 08-16-2023

Explore Compound Types